molecular formula C13H14F2 B8708096 5-(2,3-Difluorophenyl)cyclohept-1-ene

5-(2,3-Difluorophenyl)cyclohept-1-ene

Cat. No.: B8708096
M. Wt: 208.25 g/mol
InChI Key: VVHBCQOLNPEMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Difluorophenyl)cyclohept-1-ene is a useful research compound. Its molecular formula is C13H14F2 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14F2

Molecular Weight

208.25 g/mol

IUPAC Name

5-(2,3-difluorophenyl)cycloheptene

InChI

InChI=1S/C13H14F2/c14-12-9-5-8-11(13(12)15)10-6-3-1-2-4-7-10/h1-2,5,8-10H,3-4,6-7H2

InChI Key

VVHBCQOLNPEMSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC=C1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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OC1(c2cccc(F)c2F)CCC=CCC1
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Synthesis routes and methods II

Procedure details

In a 100 mL round-bottomed flask (t=g) was added (Z)-1-(2,3-difluorophenyl)cyclohept-4-enol (872 mg, 3.89 mmol) in CH2Cl2 (16 mL) to give a colorless solution. Triethylsilane (3.11 mL, 19.44 mmol) was added, following by TFA (8.00 mL). The mixture was stirred at room temperature for 2.5 hours. TLC showed clean conversion to a less polar compound. It was concentrated down and purification by FCC up to 20% Et2O in hexane afforded the desired product as a colorless oil (769 mg, 95%). The product was quickly eluted out. 1H NMR (the major peaks are the same as these in the later synthesis) confirmed the structure.
Name
(Z)-1-(2,3-difluorophenyl)cyclohept-4-enol
Quantity
872 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

In a 250 mL round-bottomed flask (t=g) was added (Z)-1-(2,3-difluorophenyl)cyclohept-4-enol (2.05 g, 9.14 mmol) in CH2Cl2 (40 mL) to give a colorless solution. Triethylsilane (7.30 mL, 45.7 mmol) was added, followed by TFA (20 mL). The mixture was stirred at room temperature for 3 hours: TLC showed a complete conversion (Rf=0.42 by pure hexane). It was concentrated down to a bi-layer oil (the lower layer wasn't hexane-soluble). Purification by FCC using only hexane afforded the desired product as a colorless oil (1.684 g, 88%). 1H NMR (400 MHz, CDCl3) δ 7.00-6.90 (m, 3H), 5.90-5.82 (m, 2H), 3.20-3.05 (m, 1H), 2.40-2.15 (m, 4H), 1.90-1.78 (m, 2H), 1.60-1.40 (m, 2H).
Name
(Z)-1-(2,3-difluorophenyl)cyclohept-4-enol
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

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